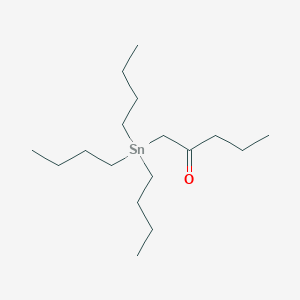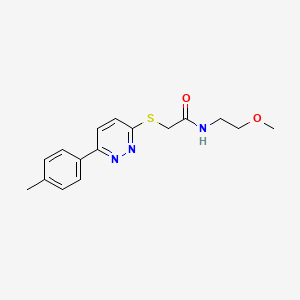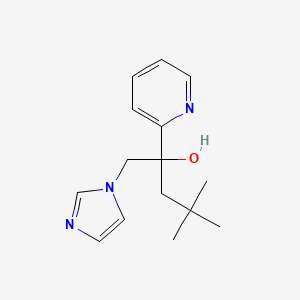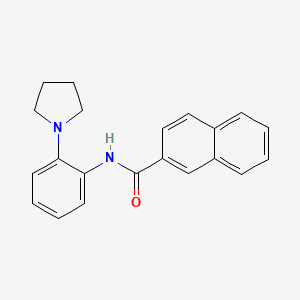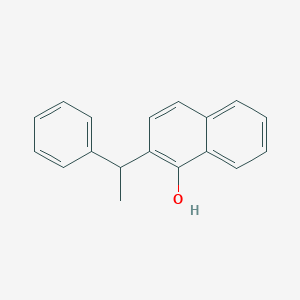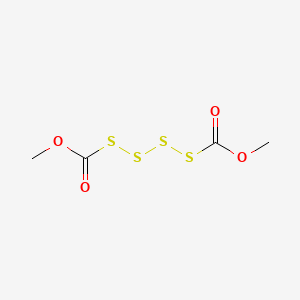
Dimethyl tetrasulfane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl tetrasulfane-1,4-dicarboxylate is a chemical compound characterized by the presence of tetrasulfane and dicarboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of dimethyl ester with sulfur-containing reagents under controlled conditions. One common method is the reaction of dimethyl ester with elemental sulfur in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions: Dimethyl tetrasulfane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming new ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ester or amide derivatives
Scientific Research Applications
Dimethyl tetrasulfane-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of dimethyl tetrasulfane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The tetrasulfane linkage can undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activity. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that interact with biological targets.
Comparison with Similar Compounds
Dimethyl disulfane-1,4-dicarboxylate: Similar structure but with fewer sulfur atoms.
Dimethyl trisulfane-1,4-dicarboxylate: Contains one less sulfur atom than dimethyl tetrasulfane-1,4-dicarboxylate.
Dimethyl pentasulfane-1,4-dicarboxylate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific tetrasulfane linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high sulfur content and specific redox characteristics.
Properties
CAS No. |
88766-27-2 |
|---|---|
Molecular Formula |
C4H6O4S4 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
methyl (methoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C4H6O4S4/c1-7-3(5)9-11-12-10-4(6)8-2/h1-2H3 |
InChI Key |
WOTIWAFARQDNQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)SSSSC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


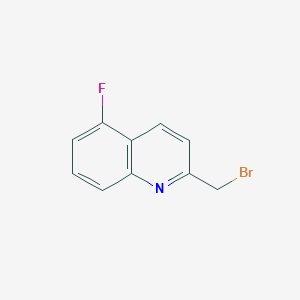
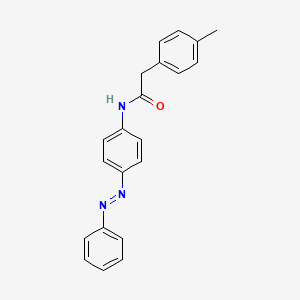
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
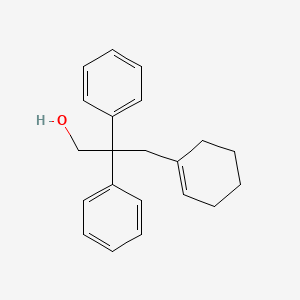
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
